molecular formula C11H10F3N3O2S B14923048 Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B14923048
M. Wt: 305.28 g/mol
InChI Key: NPURXSLHNJRWKU-UHFFFAOYSA-N
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Description

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound featuring a pyrazolopyridine core with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrazolopyridine core followed by the introduction of the trifluoromethyl group and the thioacetate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazolopyridine core can interact with active sites in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyridin-6-yl)thio)acetate
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrazolopyridine core provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Biological Activity

Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14F3N3O2S
  • Molecular Weight : 333.33 g/mol
  • CAS Number : 1018166-65-8

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazolo[3,4-b]pyridine moiety. Compounds in this class have been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity

  • Antiviral Activity :
    • Recent studies have highlighted the antiviral properties of related pyrazolo compounds. For instance, derivatives have demonstrated efficacy against viruses such as the tobacco mosaic virus (TMV) and HIV. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring significantly influence antiviral potency .
    • A notable finding includes an EC50 value of 60 nM for a closely related pyrazolo compound against measles virus (MeV), suggesting that similar derivatives may exhibit comparable antiviral effects .
  • Anticancer Properties :
    • Pyrazolo[3,4-b]pyridines have been investigated for their potential as anticancer agents. Compounds with this scaffold have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 0.36 µM against CDK2 .
    • In vitro studies have demonstrated that these compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .

Study 1: Antiviral Efficacy

A study assessed the antiviral activity of a series of pyrazolo compounds against TMV. The results indicated that certain derivatives had EC50 values as low as 58.7 μg/mL, showcasing their potential as effective antiviral agents .

Study 2: Anticancer Activity

In another investigation, a new series of pyrazolo derivatives were tested for their ability to inhibit cancer cell growth. The results revealed significant antiproliferative effects in A375 human melanoma cells, with IC50 values indicating potent activity .

Data Table: Biological Activity Summary

Activity TypeCompound TypeTarget/PathwayEC50/IC50 ValueReference
AntiviralPyrazolo derivativeTobacco Mosaic Virus (TMV)58.7 μg/mL
AntiviralPyrazolo derivativeMeasles Virus (MeV)60 nM
AnticancerPyrazolo derivativeCyclin-dependent Kinase (CDK2)0.36 µM
AnticancerPyrazolo derivativeVarious Cancer Cell LinesVaries

Properties

Molecular Formula

C11H10F3N3O2S

Molecular Weight

305.28 g/mol

IUPAC Name

methyl 2-[2-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C11H10F3N3O2S/c1-17-4-6-7(11(12,13)14)3-8(15-10(6)16-17)20-5-9(18)19-2/h3-4H,5H2,1-2H3

InChI Key

NPURXSLHNJRWKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Origin of Product

United States

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